4-(3-Chlorothiophen-2-yl)-3-methylbutan-2-ol
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Overview
Description
4-(3-Chlorothiophen-2-yl)-3-methylbutan-2-ol is an organic compound that features a thiophene ring substituted with a chlorine atom and a hydroxyl group on a butanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10) . The chlorination of the thiophene ring can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorothiophen-2-yl)-3-methylbutan-2-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: NaOCH3, KOtBu, and other nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
4-(3-Chlorothiophen-2-yl)-3-methylbutan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Chlorothiophen-2-yl)-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The chlorine and hydroxyl groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simple thiophene ring.
3-Chlorothiophene: A thiophene ring with a chlorine substituent.
2-Methylthiophene: A thiophene ring with a methyl substituent.
Uniqueness
4-(3-Chlorothiophen-2-yl)-3-methylbutan-2-ol is unique due to the combination of the chlorine and hydroxyl groups on the thiophene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13ClOS |
---|---|
Molecular Weight |
204.72 g/mol |
IUPAC Name |
4-(3-chlorothiophen-2-yl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C9H13ClOS/c1-6(7(2)11)5-9-8(10)3-4-12-9/h3-4,6-7,11H,5H2,1-2H3 |
InChI Key |
AQFLELIKFIKWMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=CS1)Cl)C(C)O |
Origin of Product |
United States |
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